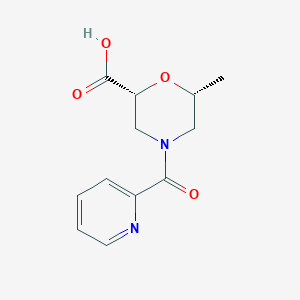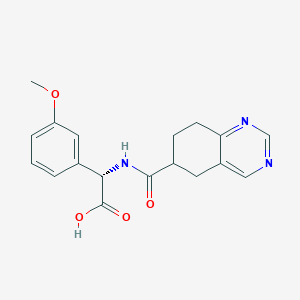![molecular formula C16H15N3O4 B7340017 (2R,3S)-3-[(2-phenylpyrimidine-5-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7340017.png)
(2R,3S)-3-[(2-phenylpyrimidine-5-carbonyl)amino]oxolane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-3-[(2-phenylpyrimidine-5-carbonyl)amino]oxolane-2-carboxylic acid, also known as PPIC, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. PPIC is a nucleoside analogue that has shown promising results in inhibiting the growth of cancer cells and viruses.
作用机制
The mechanism of action of (2R,3S)-3-[(2-phenylpyrimidine-5-carbonyl)amino]oxolane-2-carboxylic acid involves the inhibition of nucleoside metabolism. This compound is a nucleoside analogue that is structurally similar to nucleosides. It is incorporated into the DNA or RNA of cancer cells or viruses, which disrupts their replication and leads to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and viruses, as well as to induce apoptosis, or programmed cell death. In addition, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of (2R,3S)-3-[(2-phenylpyrimidine-5-carbonyl)amino]oxolane-2-carboxylic acid is its broad-spectrum activity against cancer cells and viruses. This makes it a promising candidate for the development of new drugs. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to obtain high yields of this compound, and the compound can be unstable under certain conditions.
未来方向
There are a number of future directions for (2R,3S)-3-[(2-phenylpyrimidine-5-carbonyl)amino]oxolane-2-carboxylic acid research. One area of interest is the development of new derivatives of this compound that may have improved activity and stability. In addition, there is interest in studying the mechanism of action of this compound in more detail, as well as its potential use in combination with other drugs. Finally, there is interest in studying the potential use of this compound in the treatment of other diseases, such as inflammatory diseases and autoimmune disorders.
Conclusion:
In conclusion, this compound, or this compound, is a compound that has shown promising results in inhibiting the growth of cancer cells and viruses. Its mechanism of action involves the inhibition of nucleoside metabolism, and it has a number of biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are also a number of future directions for research that may lead to the development of new drugs and treatments.
合成方法
The synthesis of (2R,3S)-3-[(2-phenylpyrimidine-5-carbonyl)amino]oxolane-2-carboxylic acid involves the reaction of 2-phenylpyrimidine-5-carboxylic acid with oxalyl chloride to form 2-phenylpyrimidine-5-carbonyl chloride. This intermediate is then reacted with (2R,3S)-3-aminooxolane-2-carboxylic acid to form this compound. The overall yield of this compound is around 40%, and the purity of the compound can be increased by recrystallization.
科学研究应用
(2R,3S)-3-[(2-phenylpyrimidine-5-carbonyl)amino]oxolane-2-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in inhibiting the growth of cancer cells and viruses. This compound has been shown to be effective against a wide range of cancer cells, including breast cancer, lung cancer, and leukemia. In addition, this compound has been shown to be effective against a number of viruses, including HIV, herpes simplex virus, and hepatitis B and C viruses.
属性
IUPAC Name |
(2R,3S)-3-[(2-phenylpyrimidine-5-carbonyl)amino]oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c20-15(19-12-6-7-23-13(12)16(21)22)11-8-17-14(18-9-11)10-4-2-1-3-5-10/h1-5,8-9,12-13H,6-7H2,(H,19,20)(H,21,22)/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYGQMZPOGBFOF-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1NC(=O)C2=CN=C(N=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@H]1NC(=O)C2=CN=C(N=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[[(2S,3R)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7339935.png)
![2-[[(2S,3R)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methylcarbamoyl]pyridine-4-carboxylic acid](/img/structure/B7339940.png)
![(2R,3S)-3-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7339967.png)
![(2R,3S)-3-[[2-(2,3-dihydro-1-benzofuran-5-yl)acetyl]amino]oxolane-2-carboxylic acid](/img/structure/B7339969.png)
![(2R,3S)-3-[(2-cyclopropylpyrimidine-4-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7339988.png)
![(2R,3S)-3-[(5-chlorothiophene-2-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7339992.png)

![(2S,3R)-3-[(2-fluoro-4-methoxybenzoyl)amino]oxolane-2-carboxylic acid](/img/structure/B7340003.png)

![(2S)-2-(3-methoxyphenyl)-2-[[3-(oxolan-3-yl)benzoyl]amino]acetic acid](/img/structure/B7340010.png)
![2-(2-bromophenyl)-2-[[(1R,5S)-3-oxabicyclo[3.1.0]hexane-6-carbonyl]amino]acetic acid](/img/structure/B7340013.png)
![(2R,3S)-3-[[3-(2-oxopyrrolidin-1-yl)benzoyl]amino]oxolane-2-carboxylic acid](/img/structure/B7340014.png)
![(2S)-2-[(1-tert-butyl-1,2,4-triazole-3-carbonyl)amino]-2-(3-methoxyphenyl)acetic acid](/img/structure/B7340023.png)
